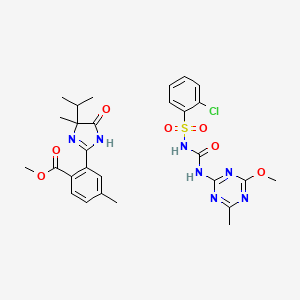
Chlorsulfuron-Imazamethabenz mixt.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorsulfuron-Imazamethabenz mixture is a combination of two herbicides, chlorsulfuron and imazamethabenz, used primarily for controlling broad-leaved weeds and grasses in various crops. Chlorsulfuron is a sulfonylurea herbicide, while imazamethabenz is an imidazolinone herbicide. Both compounds inhibit specific enzymes in plants, leading to their selective action against weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorsulfuron: Chlorsulfuron is synthesized through a multi-step process involving the reaction of 2-chloro-4,6-dimethoxypyrimidine with 4-methoxy-6-methyl-1,3,5-triazine-2-amine, followed by sulfonation with chlorosulfonic acid.
Imazamethabenz: Imazamethabenz is synthesized by reacting 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4-methylbenzoic acid with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of these herbicides involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Both chlorsulfuron and imazamethabenz can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert these compounds into their respective amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Chlorsulfuron: Hydroxylated and demethylated derivatives.
Imazamethabenz: Hydroxylated and carboxylated derivatives.
Aplicaciones Científicas De Investigación
Chlorsulfuron-Imazamethabenz mixture has several applications in scientific research:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Investigated for its effects on plant physiology and metabolism.
Industry: Used in agricultural research to develop new herbicide formulations and improve crop protection strategies.
Mecanismo De Acción
Chlorsulfuron inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. Imazamethabenz inhibits acetohydroxyacid synthase (AHAS), another enzyme involved in amino acid synthesis. Both enzymes are essential for plant growth, and their inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.
Comparación Con Compuestos Similares
Similar Compounds
Tribenuron-methyl: Another sulfonylurea herbicide with a similar mode of action to chlorsulfuron.
Imazapyr: An imidazolinone herbicide similar to imazamethabenz, also inhibiting AHAS.
Uniqueness
The combination of chlorsulfuron and imazamethabenz provides a broader spectrum of weed control compared to using either compound alone. This mixture targets multiple pathways in weeds, reducing the likelihood of resistance development and enhancing overall efficacy.
Propiedades
Número CAS |
110586-87-3 |
|---|---|
Fórmula molecular |
C28H32ClN7O7S |
Peso molecular |
646.1 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea;methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate |
InChI |
InChI=1S/C16H20N2O3.C12H12ClN5O4S/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h6-9H,1-5H3,(H,17,18,20);3-6H,1-2H3,(H2,14,15,16,17,18,19) |
Clave InChI |
ZISXHLDDEVBCCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol](/img/structure/B14329335.png)
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
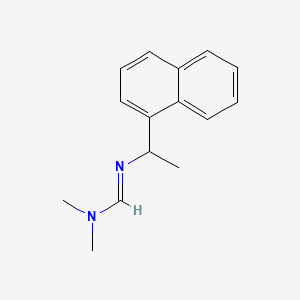
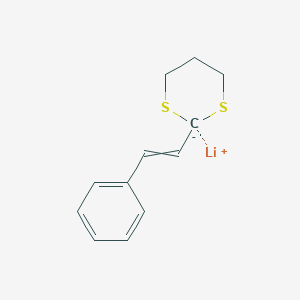
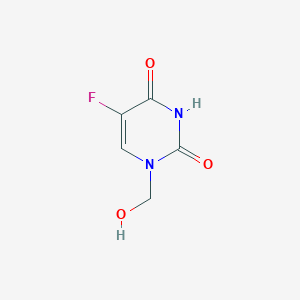
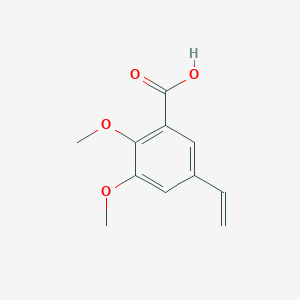
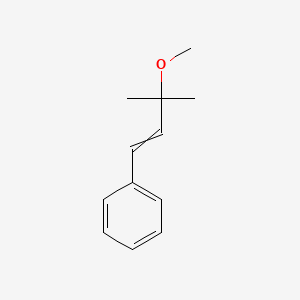
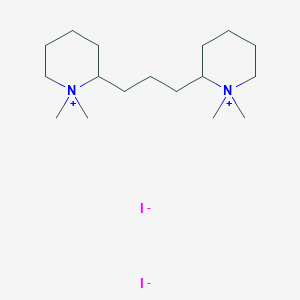
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
